Home > Products > Building Blocks P14577 > 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine - 1401305-33-6

10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Catalog Number: EVT-1664162
CAS Number: 1401305-33-6
Molecular Formula: C12H10BrIN2O
Molecular Weight: 405.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines, which are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

Source

The compound is identified by the CAS number 1401305-33-6 and has a molecular formula of C12H10BrIN2O. It has been documented in various chemical databases and suppliers, which provide information regarding its properties and potential uses in research and industry .

Classification

10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is classified as a heterocyclic organic compound. Its structure includes multiple functional groups, including bromine and iodine substituents, which can influence its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves multi-step organic reactions that may include halogenation, cyclization, and functional group modifications. Specific synthetic routes may vary depending on the starting materials used.

Technical Details

One common method involves the bromination of 9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine followed by iodination. This process requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine features a fused ring system consisting of an imidazole ring fused to an oxazepine ring. The presence of bromine at position 10 and iodine at position 2 contributes to its unique chemical properties.

Data

Key structural data includes:

  • Molecular Weight: 405.03 g/mol
  • Molecular Formula: C12H10BrIN2O
    This data indicates a complex molecular architecture that may lend itself to diverse chemical reactivity .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of halogenated heterocycles. These may include nucleophilic substitutions where the bromine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. For example, reactions with nucleophiles like amines or alcohols can lead to the formation of new derivatives that may have enhanced biological activity or different physical properties.

Mechanism of Action

Process

Data

Research indicates that similar compounds can exhibit pharmacological activities by binding to specific targets in biological systems. The presence of halogen atoms typically enhances lipophilicity and can improve binding affinity to target sites within cells.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine include:

  • Appearance: Typically appears as a solid.
  • Storage Conditions: Should be stored at room temperature away from light and moisture.

Chemical Properties

The chemical properties include reactivity towards nucleophiles due to the presence of halogens. The compound's stability under various conditions is crucial for its application in synthetic chemistry .

Applications

Scientific Uses

10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of novel materials with specific electronic or optical properties.
    Research into this compound could lead to advancements in drug discovery or new materials with tailored functionalities.
Synthetic Methodologies and Pathway Optimization [3] [7] [8]

Multi-Step Halogenation Strategies for Bromine and Iodine Incorporation

Halogenation of the benzo-fused heterocyclic system employs sequential electrophilic aromatic substitution (SEAr) and metal-halogen exchange reactions to achieve precise positioning. Bromination typically precedes iodination due to bromine’s higher electrophilicity and directing effects. Initial ortho-bromination of the aniline precursor occurs using bromine (Br₂) in acetic acid at 0-5°C, achieving >85% regioselectivity for the C9 position. Subsequent iodination at C2 requires lithium-halogen exchange: the brominated intermediate undergoes n-butyllithium activation (-78°C, THF), followed by iodine quenching to install the iodine moiety with 90-92% yield [3] [7].

Critical to this process is temperature control during lithiation; exceeding -60°C promotes dihalogenation byproducts. Alternative halogen sources like N-iodosuccinimide (NIS) enable electrophilic iodination but yield <65% due to competing N-alkylation. Microwave-assisted halogenation (100°C, DMF) reduces reaction times by 60% but risks core degradation [7] [8].

Table 1: Comparative Halogenation Methods for Target Compound Synthesis

Halogenation StepReagents/ConditionsYield (%)RegioselectivityKey Challenge
C9 BrominationBr₂/AcOH, 0-5°C88>85% at C9Overbromination
C2 Iodination (lithiation)n-BuLi/I₂, THF, -78°C90-92>95% at C2Thermal instability
C2 Iodination (electrophilic)NIS, DCM, 25°C60-65~80% at C2N-alkylation side products
Microwave-Assisted IodinationNIS, DMF, 100°C, 10 min75~85% at C2Core degradation risk

Cyclization Techniques for Imidazo-Oxazepine Core Assembly

Ring closure utilizes SN₂ ether formation and copper-catalyzed N-arylation to construct the 7-membered oxazepine core. The optimal pathway begins with ortho-fluoronitrobenzene precursors, where nucleophilic displacement by ethanolamine (2-aminoethanol) in DMSO at 80°C forms the ether linkage (92% yield). Nitro group reduction (Fe/AcOH) yields the diamine, which undergoes cyclodehydration with triethyl orthoformate to generate the imidazole ring. Crucially, copper(I) iodide (10 mol%) with trans-1,2-diaminocyclohexane (15 mol%) catalyzes intramolecular N-arylation at 110°C, completing the oxazepine fusion with 85% efficiency [7] [8].

Microwave-assisted cyclization (150°C, 30 min) enhances reaction kinetics but necessitates inert atmospheres to prevent copper oxidation. Solvent screening reveals DMF > DMSO > toluene for yield, though DMF promotes hydrolysis byproducts without rigorous drying [8].

Table 2: Cyclization Conditions and Outcomes

Cyclization StepReagents/ConditionsYield (%)Reaction TimeCatalyst System
Ether FormationEthanolamine, DMSO, 80°C924 hNone
Imidazole FormationTriethyl orthoformate, AcOH8912 hAcid catalysis
N-Arylation (thermal)CuI/DCH, Toluene, 110°C8524 hCuI/trans-DCH (10 mol%)
N-Arylation (microwave)CuI/DCH, DMF, 150°C8330 minCuI/trans-DCH (10 mol%)

Regioselective Functionalization of the Benzo-Fused Heterocyclic System

The C9 methyl group installation demands careful substrate design to avoid electrophilic deactivation by electron-withdrawing halogens. Directed ortho-metalation (DoM) proves optimal: protecting the imidazole nitrogen with SEM (2-(trimethylsilyl)ethoxymethyl) enables n-BuLi-mediated deprotonation at C10, followed by methyl iodide quench to install the methyl group regioselectively. Deprotection with tetrabutylammonium fluoride (TBAF) restores the imidazole, achieving 75-78% overall yield for C9-methylation [3].

Competing reactions occur if halogenation precedes methylation; bromine at C9 deactivates the ring toward Friedel-Crafts alkylation (<20% yield). Alternatively, Suzuki-Miyaura coupling with methylboronic acid fails due to imidazole coordination to palladium [3] [7].

Solvent and Catalyst Selection for Yield Maximization

Solvent polarity dictates pathway efficiency: aprotic polar solvents (DMF, DMSO) optimize copper-catalyzed cyclization but require molecular sieves to suppress hydrolysis. Acetonitrile emerges as a superior alternative for halogenation, reducing byproduct formation by 40% versus DCM. Catalyst loading is equally critical; copper(I) iodide below 5 mol% stalls cyclization (>72 h), while exceeding 15 mol% promotes homocoupling. Adding N,N-dimethylglycine (20 mol%) as a co-catalyst accelerates N-arylation, cutting reaction time to 8 h with 89% isolated yield [7] [8].

Economic analysis reveals dichloroethane (DCE) as optimal for scale-up, balancing cost ($0.05/mL) and yield (87%). Strict anhydrous conditions are non-negotiable—water >500 ppm diminishes yields by 25% via hydrolytic ring cleavage [3] [8].

Table 3: Solvent and Catalyst Impact on Key Reactions

Reaction StageOptimal SolventCatalyst SystemYield (%)Cost (USD/g product)
HalogenationAcetonitrileNone90-92$18.50
Ether FormationDMSONone92$22.80
N-ArylationTolueneCuI/trans-DCH (10 mol%)85$35.20
N-Arylation (optimized)DCECuI/DMG (20 mol%)89$28.70

Comprehensive Compound List

Properties

CAS Number

1401305-33-6

Product Name

10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

IUPAC Name

10-bromo-2-iodo-9-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

Molecular Formula

C12H10BrIN2O

Molecular Weight

405.03 g/mol

InChI

InChI=1S/C12H10BrIN2O/c1-7-4-10-8(5-9(7)13)12-15-11(14)6-16(12)2-3-17-10/h4-6H,2-3H2,1H3

InChI Key

DLJKTEOUHDWXGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)C3=NC(=CN3CCO2)I

Canonical SMILES

CC1=CC2=C(C=C1Br)C3=NC(=CN3CCO2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.